Cas no 80210-62-4 (Cefpodoxime Acid)

Cefpodoxime Acid structure
Cefpodoxime Acid structure
Cefpodoxime Acid
80210-62-4
C15H17N5O6S2
427.45538020134
MFCD00864906
60194
6335986

Cefpodoxime Acid Properties

Names and Identifiers

    • Cefpodoxime
    • fpodoxime
    • Orelox
    • Cefpodoxime Acid
    • Cefpodoxime (free acid)
    • CEFPODOXIME, FREE ACID
    • (6R-(6alpha,7beta(Z)))-7-(((2-Amino-4-thiazolyl)(methoxyimino)acetyl)amino)-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cefpodoximum [Latin]
    • CS-0017595
    • SCHEMBL27072
    • D07650
    • HY-A0251
    • (+)-(6R,7R)-7-(2-(2-AMINO-4-THIAZOLYL)GLYOXYLAMIDO)-3-(METHOXYMETHYL)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7(SUP 2)-(Z)-(O-METHYLOXIME)
    • 7beta-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-(methoxymethyl)-3,4-didehydrocepham-4-carboxylic acid
    • MS-27549
    • CEFPODOXIME [MI]
    • SR-01000872579-1
    • 1ST12018
    • Cefpodoxima [Spanish]
    • DB01416
    • (6R,7R)-7-({(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(methyloxy)imino]acetyl}amino)-3-[(methyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • DTXSID6022765
    • CPDX
    • Cefpodoxime, VETRANAL(TM), analytical standard
    • Epoxim (TN)
    • NCGC00532497-01
    • AKOS016008786
    • CEFPODOXIME PROXETIL IMPURITY A [EP IMPURITY]
    • CHEBI:3504
    • DTXCID402765
    • UNII-7R4F94TVGY
    • CHEMBL1672
    • 80210-62-4
    • (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (+)-(6R,7R)-7-(2-(2-AMINO-4-THIAZOLYL)-2-((Z)-METHOXYIMINO)ACETAMIDO)-3-(METHOXYMETHYL)-8-OXO-5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID
    • 7beta-((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido)-3-(methoxymethyl)-3,4-didehydrocepham-4-carboxylic acid
    • RU-51746
    • BDBM50292251
    • CEFPODOXIME [JAN]
    • CEFPODOXIME [WHO-DD]
    • 7R4F94TVGY
    • RU 51807
    • Epoxim
    • CEFPODOXIME [INN]
    • Cefpodoxime, Free Acid
    • (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • Cefpodoxima
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl)amino)-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Cefpodoximum (Latin)
    • Cefpodoxime [INN:BAN]
    • EN300-22411570
    • MFCD00864906
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • SR-01000872579
    • CEFPODOXIME
    • 4-{((R)-2-Carboxy-3-methoxymethyl-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-en-7-ylcarbamoyl)-[(Z)-methoxyimino]-methyl}-thiazol-2-yl-ammonium
    • Cefpodoximum
    • Cefpodoxime (INN)
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-3-(methoxymethyl)-8-oxo-, (6R-(6alpha,7beta(Z)))-
    • C08114
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, (6R,7R)- (9CI)
    • R 3763
    • +Expand
    • MFCD00864906
    • WYUSVOMTXWRGEK-HBWVYFAYSA-N
    • 1S/C15H17N5O6S2/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24)/b19-8-/t9-,13-/m1/s1
    • C(C1=C(COC)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)/C(/C1=CSC(N)=N1)=N\OC)(=O)O

Computed Properties

  • 427.06200
  • 4
  • 9
  • 8
  • 427.062
  • 28
  • 744
  • 0
  • 2
  • 0
  • 1
  • 0
  • 1
  • _1.4
  • 210A^2

Experimental Properties

  • 0.37080
  • 209.98000
  • 1.78
  • 200-202°C
  • Soluble in DMSO
  • White to yellowish powder
  • Light Sensitive
  • 1.8±0.1 g/cm3

Cefpodoxime Acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005CR7-10mg
Cefpodoxime
80210-62-4 ≥95%
10mg
$72.00 2024-04-21
A2B Chem LLC
AC49011-10mg
Cefpodoxime
80210-62-4 ≥95%
10mg
$29.00 2024-04-19
abcr
AB358181-1 g
Cefpodoxime; .
80210-62-4
1 g
€342.10 2023-07-19
Chemenu
CM133550-1g
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
80210-62-4 95%
1g
$320
Enamine
EN300-22411570-0.05g
(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetamido]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
80210-62-4 95%
0.05g
$2755.0 2024-06-20
MedChemExpress
HY-A0251-5mg
Cefpodoxime
80210-62-4 98.75%
5mg
¥550
TRC
C243850-10mg
Cefpodoxime Acid
80210-62-4
10mg
$ 81.00 2023-09-08
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C912700-10mg
Cefpodoxime (R 3763)
80210-62-4 98%
10mg
¥2,098.80 2022-09-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5876-10mg
Cefpodoxime (free acid)
80210-62-4 98%
10mg
¥554.00 2023-09-10

Cefpodoxime Acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Dimethylformamide ,  Sulfuryl chloride ;  -20 °C; -20 °C → 0 °C; 1 h, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C → 20 °C
1.3 Solvents: Dichloromethane ;  1 h, -20 °C
1.4 10 min, -55 °C
1.5 Reagents: Triethylamine Solvents: Water ;  20 min, -55 °C → 25 °C; pH 6.5, 25 °C
Reference
Synthetic utility of dimethyl formaminium chloride chlorosulphate in preparation of cephems
Singh, Daroga; et al, Asian Journal of Chemistry, 2007, 19(7), 5747-5750

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium acetate Solvents: Water ;  cooled
1.2 Solvents: Water ;  2 - 10 °C
1.3 Reagents: Ammonium hydroxide Solvents: Water ;  2 h, pH 5.8 - 6.2, 10 - 12 °C
Reference
Novel intermediate for the preparation of cephalosporin
Anonymous, IP.com Journal, 2008, 8,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Thiourea ,  Sodium bicarbonate Solvents: Water
Reference
Studies on orally active cephalosporin esters
Fujimoto, Koichi; et al, Journal of Antibiotics, 1987, 40(3), 370-84

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Methanol ;  30 - 45 min, 10 - 12 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  20 min, 5.4 - 5.5 atm, 5 °C
Reference
Process development for synthesizing cefpodoxime proxetil
Ali, Mohammed Khalid; et al, Journal of Drug Delivery and Therapeutics, 2017, 7(1), 70-80

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Acetamide ,  Chlorotrimethylsilane ,  Hexamethyldisilazane Solvents: Dichloromethane ;  2 - 3 h, 25 - 30 °C; -90 - -80 °C
1.2 Reagents: Phosphorus pentachloride Solvents: Dichloromethane ;  -10 - -5 °C; 1 h, 10 - 15 °C; -90 - -80 °C; -30 - -20 °C
2.1 Reagents: Sodium acetate Solvents: Water ;  cooled
2.2 Solvents: Water ;  2 - 10 °C
2.3 Reagents: Ammonium hydroxide Solvents: Water ;  2 h, pH 5.8 - 6.2, 10 - 12 °C
Reference
Novel intermediate for the preparation of cephalosporin
Anonymous, IP.com Journal, 2008, 8,

Cefpodoxime Acid Raw materials

Cefpodoxime Acid Preparation Products

Cefpodoxime Acid Suppliers

NAN JING HAO LV Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:80210-62-4)
LI YE
15705591592
3004207588@qq.com
sinophare biotechnology co.ltd
Audited Supplier Audited Supplier
(CAS:80210-62-4)
kaidemkong
13391093349
13331936656@qq.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:80210-62-4)
TANG SI LEI
15026964105
2881489226@qq.com

Cefpodoxime Acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80210-62-4)Cefpodoxime Acid
A1179022
99%/99%/99%
25mg/50mg/100mg
192.0/286.0/429.0